molecular formula C21H19F2N3OS B2825981 1-(3-Fluorobenzoyl)-3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione CAS No. 872208-58-7

1-(3-Fluorobenzoyl)-3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B2825981
CAS No.: 872208-58-7
M. Wt: 399.46
InChI Key: AESVVEBGTHASLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Its molecular formula is C₁₉H₁₇F₂N₃OS, and it features a spiro[4.5]decene core substituted with a 3-fluorobenzoyl group, a 4-fluorophenyl ring, and a methyl group at position 8 . Key physicochemical properties include a molecular weight of 277.37 g/mol, a CAS number of 872207-12-0, and storage recommendations at 0°C .

Properties

IUPAC Name

(3-fluorophenyl)-[2-(4-fluorophenyl)-8-methyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N3OS/c1-25-11-9-21(10-12-25)24-18(14-5-7-16(22)8-6-14)20(28)26(21)19(27)15-3-2-4-17(23)13-15/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AESVVEBGTHASLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC(=CC=C3)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound
1-(3-Fluorobenzoyl)-3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione C₁₉H₁₇F₂N₃OS 3-Fluorobenzoyl (1), 4-Fluorophenyl (3) 277.37 872207-12-0 Reference compound; dual fluorine substitution.
3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione C₁₄H₁₆ClN₃S 4-Chlorophenyl (3) 293.81 N/A Chlorine replaces fluorine at position 3; higher molecular weight.
8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione C₁₄H₁₇N₃S Phenyl (3) 259.38 892299-50-2 No halogen substituents; lower molecular weight.
1-(4-Bromobenzoyl)-3-(4-bromophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione C₂₂H₂₀Br₂N₂OS 4-Bromobenzoyl (1), 4-Bromophenyl (3) 520.28 899917-20-5 Bromine substituents; expanded aromatic system.
(8-Ethyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-(3-fluorophenyl)methanone C₂₃H₂₃FN₃OS Ethyl (8), 3-Fluorophenyl (1) 412.51 872199-79-6 Ethyl group at position 8; altered substitution pattern.

Substituent Effects on Physicochemical Properties

  • Bromine substitution () further elevates molecular weight and introduces steric bulk, which could impact receptor binding .
  • Aromatic System Modifications : The unsubstituted phenyl derivative () lacks halogen electronegativity, reducing dipole interactions and possibly decreasing affinity for halogen-bonding receptors .

Pharmacological Implications

  • Fluorine vs. Chlorine : Fluorine’s small size and high electronegativity favor interactions with hydrophobic pockets in enzymes (e.g., cytochrome P450), while chlorine’s larger size may enhance steric hindrance, reducing off-target effects .
  • Brominated Analogs : Bromine’s polarizability could improve binding to aromatic residues in receptor sites, but its larger atomic radius might limit solubility .
  • Spirocyclic Core Stability : The 8-methyl group in the target compound (vs. ethyl in ) may enhance metabolic stability by reducing oxidative degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.